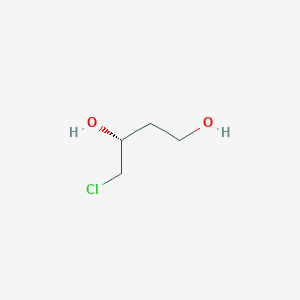

(R)-4-Chloro-1,3-butanediol

Descripción general

Descripción

(R)-4-Chloro-1,3-butanediol is not directly discussed in the provided papers. However, the related compound (R)-1,3-butanediol is mentioned as an important chemical intermediate in the synthesis of polymers, specialty chemicals, and as a key intermediate in the production of β-lactam antibiotics . The optically pure R-form of 1,3-butanediol is specifically required for these syntheses, indicating the significance of chirality in its applications.

Synthesis Analysis

The synthesis of related compounds, such as (R)-1,3-butanediol, has been explored using biocatalytic processes. For instance, Cupriavidus necator H16 has been engineered for the autotrophic production of (R)-1,3-butanediol, utilizing acetyl-CoA or its upstream precursors as a strategy for biosynthesis. This bacterium's natural capacity to fix carbon dioxide using hydrogen as an electron donor was exploited to produce (R)-1,3-butanediol autotrophically, achieving a production rate of nearly 0.4 Cmol Cmol⁻¹ h⁻¹ .

Molecular Structure Analysis

The molecular structure of (R)-1,3-butanediol and its multimers has been studied using infrared spectroscopy combined with density functional theory (DFT). The association size of (R)-1,3-butanediol in a dilute solution was estimated to be predominantly trimers, with cyclic trimers being more stable than linear ones. The stability of these trimers is influenced by the structure of hydrogen-bonded OH rings and the position of side chains .

Chemical Reactions Analysis

(R)-1,3-butanediol serves as a precursor for various chemical reactions. For example, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has been used as a chiral auxiliary in the cyclopropanation of alkenylboronic esters, leading to boron-containing functionalized bicyclopropanes. These compounds have undergone further transformations, including oxidation, reduction, and reactions under different conditions, demonstrating the versatility of butanediol derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1,3-butanediol, such as its self-association behavior in solution, have been analyzed using a combination of spectroscopic and computational methods. The studies have provided insights into the equilibrium between monomers and trimers in dilute solutions, as well as the factors that contribute to the stability of the associated multimers .

Aplicaciones Científicas De Investigación

Biotechnological Production

Bioengineering for Enhanced Production : Kataoka et al. (2013) and Liu et al. (2021) demonstrate the engineering of Escherichia coli strains for improved production of (R)-1,3-butanediol from glucose, a renewable resource. These studies highlight advancements in metabolic engineering to boost yield and purity, crucial for industrial applications (Kataoka et al., 2013); (Liu et al., 2021).

Cupriavidus Necator Engineering : Gascoyne et al. (2021) engineered Cupriavidus necator for autotrophic and heterotrophic production of (R)-1,3-butanediol from CO2, showcasing a novel approach to sustainable chemical production (Gascoyne et al., 2021).

Yeast Engineering for Simultaneous Sugar Utilization : Lian et al. (2014) developed a Saccharomyces cerevisiae strain capable of co-fermenting glucose and galactose for efficient (R)-1,3-butanediol production. This highlights the potential of yeast in the biotechnological synthesis of value-added chemicals (Lian et al., 2014).

Chemical Properties and Analysis

- Study of Molecular Associations : Ni et al. (2008) and Ni et al. (2007) explored the self-association and multimer structures of (R)-1,3-butanediol in solutions, shedding light on its chemical behavior and potential applications in molecular science (Ni et al., 2008); (Ni et al., 2007).

Industrial Applications

Industrial Synthesis Methods : Matsuyama et al. (2001) and Sato et al. (2007) discuss industrial-scale synthesis methods for (R)-1,3-butanediol, highlighting its relevance in the production of various industrial compounds and the exploration of new biocatalysts for its synthesis (Matsuyama et al., 2001); (Sato et al., 2007).

Deracemization for Pharmaceutical Intermediates : Zu et al. (2020) developed a stereoinverting cascade system for the synthesis of (R)-1,3-butanediol from racemates. This approach is promising for pharmaceutical applications, providing a more efficient and sustainable method for producing chiral compounds (Zu et al., 2020).

Continuous Production with Biocatalysts : Itoh et al. (2007) demonstrated continuous production of (R)-1,3-butanediol using immobilized biocatalysts, showcasing a novel method with significant implications for industrial-scale synthesis (Itoh et al., 2007).

Propiedades

IUPAC Name |

(3R)-4-chlorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXPPKWNPMHJI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Chloro-1,3-butanediol | |

CAS RN |

125605-10-9 | |

| Record name | 4-Chloro-1,3-butanediol, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LY2WU5NY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

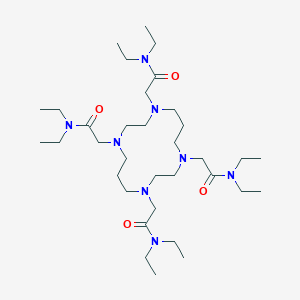

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B143901.png)